Regorafenib Hydrochloride

Kinase Inhibition RET RAF-1

Select Regorafenib Hydrochloride for its unmatched RET/RAF-1 potency (IC50 1.5/2.5 nM) and unique UGT1A1 inhibition (IC50=34 nM) – a critical positive control absent in analogs. Its balanced VEGFR2/TIE2 profile makes it the preferred tool for anti-angiogenic resistance studies, while its ability to induce 2.4-fold higher necrosis vs. Lenvatinib in HCC models offers a distinct mechanistic probe. Ensure your research capitalizes on these validated, non-interchangeable differentiators.

Molecular Formula C21H16Cl2F4N4O3
Molecular Weight 519.3 g/mol
CAS No. 835621-07-3
Cat. No. B1400343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib Hydrochloride
CAS835621-07-3
Molecular FormulaC21H16Cl2F4N4O3
Molecular Weight519.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl
InChIInChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H
InChIKeyACSWJKPZXNIVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Regorafenib Hydrochloride CAS 835621-07-3: A Multi-Kinase Inhibitor for Targeted Oncology Research Procurement


Regorafenib Hydrochloride (CAS 835621-07-3) is the hydrochloride salt form of Regorafenib (BAY 73-4506), an orally bioavailable, small-molecule multi-kinase inhibitor. It exerts its biological activity by potently inhibiting a range of membrane-bound and intracellular kinases, including those involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR-β, FGFR1) [1].

Why Regorafenib Hydrochloride Cannot Be Substituted with Other In-Class Multi-Kinase Inhibitors


While Regorafenib Hydrochloride belongs to the class of multi-targeted tyrosine kinase inhibitors (TKIs), it cannot be considered a generic substitute for its close structural or functional analogs such as Sorafenib, Sunitinib, or Cabozantinib. The key reason lies in its unique and quantitatively distinct kinase inhibition profile. As detailed below, Regorafenib exhibits a different rank order of potency across various targets, with significantly higher affinity for key oncogenic kinases like RET and RAF-1 compared to Sorafenib, and a unique combination of VEGFR and TIE2 inhibition that differentiates it from other agents [1][2]. Furthermore, its distinct off-target profile, exemplified by its potent inhibition of UGT1A1, has direct clinical implications for drug-drug interactions and toxicity profiles that are not shared across the class, making interchangeability impossible without careful quantitative consideration [3].

Quantitative Differentiation Evidence: Regorafenib Hydrochloride vs. Comparator Kinase Inhibitors


Potency Shift: Regorafenib's Superior RET and RAF-1 Inhibition Relative to Sorafenib

Regorafenib Hydrochloride demonstrates a significant and quantitative shift in kinase inhibition potency compared to its closest structural analog, Sorafenib. While Sorafenib was originally developed as a RAF kinase inhibitor, Regorafenib exhibits superior potency against RET (IC50 of 1.5 nM vs. no data for Sorafenib, though activity is minimal) and RAF-1 (IC50 of 2.5 nM vs. 6 nM for Sorafenib), a 2.4-fold improvement [1]. This difference in molecular targeting profile is a primary differentiator for research applications focused on RET-driven or RAF-1-dependent models [1].

Kinase Inhibition RET RAF-1 Oncology Research In Vitro Assay

Unique Angiogenic Profile: The VEGFR2/TIE2 Inhibition Ratio Differentiates Regorafenib from Cabozantinib

Regorafenib Hydrochloride's anti-angiogenic mechanism is distinguished by its balanced dual inhibition of VEGFR2 (IC50 4.2 nM) and TIE2 (IC50 311 nM) [1]. In contrast, the comparator Cabozantinib is an ultra-potent VEGFR2 inhibitor (IC50 0.035 nM) but is a far weaker inhibitor of TIE2 (IC50 14.3 nM) [1]. The ratio of TIE2:VEGFR2 IC50 values is approximately 74 for Regorafenib, whereas for Cabozantinib it is over 400. This indicates that at pharmacologically relevant concentrations, Regorafenib is expected to provide more balanced co-inhibition of the VEGFR and TIE2 pathways, a unique feature relevant to anti-angiogenic research strategies [2].

Angiogenesis VEGFR2 TIE2 Kinase Selectivity In Vitro Assay

Comparative Cytotoxicity in Hepatocellular Carcinoma: Regorafenib vs. Lenvatinib in Huh-7 Cells

In a head-to-head study using the Huh-7 hepatocellular carcinoma cell line, Regorafenib Hydrochloride and Lenvatinib demonstrated distinct cytotoxic profiles. After 72 hours of incubation, the IC50 for Lenvatinib was 0.814 µM, which was 1.6-fold lower (more potent) than Regorafenib's IC50 of 1.322 µM [1]. Despite its lower overall potency, Regorafenib induced a 2.4-fold higher proportion of necrotic cell death compared to Lenvatinib, whereas Lenvatinib induced significantly more early apoptosis [1]. This suggests that Regorafenib engages a distinct cell death mechanism in this model.

Hepatocellular Carcinoma Cytotoxicity In Vitro Model Apoptosis

Off-Target Risk Profile: UGT1A1 Inhibition by Regorafenib vs. Pazopanib and Sorafenib

A key differentiator for Regorafenib Hydrochloride in both research and clinical contexts is its potent inhibition of the drug-metabolizing enzyme UGT1A1. In a comparative study, Regorafenib inhibited UGT1A1-catalyzed bilirubin glucuronidation with a mean IC50 of 34 nM, which was 110-fold more potent than Pazopanib (IC50 = 3734 nM) [1]. This potent inhibition is a major contributor to the high incidence of hyperbilirubinemia observed in patients treated with Regorafenib, a toxicity not seen to the same degree with Sorafenib or other comparators [1][2]. This establishes a clear quantitative basis for understanding and managing Regorafenib's distinct safety profile.

Drug Metabolism UGT1A1 Hyperbilirubinemia Off-Target Effects

Clinical Efficacy in Metastatic Colorectal Cancer: Regorafenib vs. Fruquintinib Real-World Outcomes

A real-world study comparing Regorafenib and Fruquintinib in patients with metastatic colorectal cancer (mCRC) provided quantitative differentiation in clinical outcomes. In this analysis, the objective response rate (ORR) was 2.0% for the Regorafenib group (n=50) and 6.1% for the Fruquintinib group (n=55). The disease control rate (DCR) was 54.2% for Regorafenib and 65.3% for Fruquintinib [1]. These data indicate that Fruquintinib monotherapy provided a higher DCR and ORR in this real-world setting, establishing a quantitative benchmark for expected outcomes in mCRC research [1].

Metastatic Colorectal Cancer Real-World Evidence ORR DCR Clinical Outcome

Optimal Research and Industrial Application Scenarios for Regorafenib Hydrochloride Based on Evidence


Investigating TIE2-Dependent Angiogenesis in Preclinical Models

Based on its balanced VEGFR2 and TIE2 inhibition profile (TIE2 IC50 = 311 nM) relative to VEGFR2-dominant inhibitors like Cabozantinib, Regorafenib Hydrochloride is the preferred compound for studies focused on TIE2-mediated angiogenesis [1]. This is particularly relevant for research involving the tumor microenvironment and anti-angiogenic resistance, where dual VEGFR/TIE2 pathway blockade is hypothesized to be superior [1].

RET- or RAF-1-Driven Oncology Research Programs

Given its superior potency against RET (IC50 = 1.5 nM) and RAF-1 (IC50 = 2.5 nM) compared to its closest analog Sorafenib, Regorafenib Hydrochloride is the more appropriate research tool for projects investigating oncogenic signaling through these specific nodes [2]. It enables more robust pathway inhibition in vitro and in vivo, potentially revealing biology that would be missed by less potent compounds [2].

Studies of Necrosis-Associated Cell Death in Hepatocellular Carcinoma

Researchers seeking to induce and study necrosis rather than apoptosis in HCC models, such as Huh-7 cells, should select Regorafenib over Lenvatinib. The evidence shows that Regorafenib induces a 2.4-fold higher level of necrotic cell death compared to Lenvatinib, making it a more selective tool for this specific cell death mechanism [3].

Investigating Drug-Induced Hyperbilirubinemia and UGT1A1-Mediated Drug-Drug Interactions

With its uniquely potent inhibition of UGT1A1 (IC50 = 34 nM, 110-fold more potent than Pazopanib), Regorafenib Hydrochloride serves as a critical positive control and investigative tool for studies of UGT1A1-mediated metabolism, hyperbilirubinemia, and potential drug-drug interactions involving this enzyme [4]. Its use is essential for screening new chemical entities for similar off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regorafenib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.